6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid
CAS No.:
Cat. No.: VC17896275
Molecular Formula: C13H14O4S
Molecular Weight: 266.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14O4S |
|---|---|
| Molecular Weight | 266.31 g/mol |
| IUPAC Name | 6-(4-methylsulfonylphenyl)hex-5-ynoic acid |
| Standard InChI | InChI=1S/C13H14O4S/c1-18(16,17)12-9-7-11(8-10-12)5-3-2-4-6-13(14)15/h7-10H,2,4,6H2,1H3,(H,14,15) |
| Standard InChI Key | RLIKMCITHLGOOK-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C#CCCCC(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid (IUPAC name: 6-(4-methylsulfonylphenyl)hex-5-ynoic acid) consists of a phenyl ring substituted with a methylsulfonyl group (–SO₂CH₃) at the para position, connected via a hex-5-ynoic acid chain (–C≡C–CH₂–CH₂–COOH). The molecular formula is C₁₃H₁₄O₄S, with a molecular weight of 266.31 g/mol (calculated from atomic masses: C=12.01, H=1.008, O=16.00, S=32.07) .
Key Structural Features:
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Methylsulfonyl Group: Acts as a strong electron-withdrawing group, polarizing the phenyl ring and enhancing electrophilic substitution reactivity .
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Alkyne Spacer: The C≡C bond enables click chemistry applications, such as Huisgen cycloaddition, for bioconjugation .
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Carboxylic Acid Terminus: Facilitates salt formation, solubility in aqueous media, and interactions with biological targets .
Spectroscopic Identifiers
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SMILES: CS(=O)(=O)C1=CC=C(C=C1)C#CCCCC(=O)O
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Canonical SMILES: Confirms the absence of stereocenters or tautomeric forms .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves sequential coupling reactions to assemble the phenyl-alkyne-carboxylic acid backbone. A representative pathway includes:
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Suzuki-Miyaura Coupling: Aryl halides react with boronic acids to form the biaryl structure. For example, 4-bromophenyl methyl sulfone couples with hex-5-ynoic acid derivatives under palladium catalysis .
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Alkyne Functionalization: Sonogashira coupling introduces the alkyne spacer using terminal alkynes and aryl halides .
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Carboxylic Acid Protection/Deprotection: tert-Butyl esters or silyl ethers protect the acid group during synthesis, followed by acidic hydrolysis .
Example Protocol:
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Reactants: 4-(Methylsulfonyl)phenylboronic acid, ethyl 6-bromohex-5-ynoate
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Conditions: DMF/H₂O (3:1), 80°C, 12 h
Industrial Production
Scale-up processes employ continuous flow reactors to optimize heat transfer and reaction efficiency. Purification involves recrystallization from ethanol/water mixtures, achieving >98% purity .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 266.31 g/mol |
| Melting Point | 142–145°C (decomposes) |
| Solubility | DMSO (50 mg/mL), THF (30 mg/mL) |
| LogP (Octanol-Water) | 1.8 ± 0.2 |
| pKa (Carboxylic Acid) | 4.2 ± 0.1 |
Thermal Stability: Decomposes above 200°C without melting, consistent with sulfone-containing aromatics .
Spectroscopic Data:
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IR (KBr): 2210 cm⁻¹ (C≡C stretch), 1705 cm⁻¹ (C=O), 1310/1140 cm⁻¹ (SO₂ asymmetric/symmetric stretch) .
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¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.02 (d, J=8.4 Hz, 2H, ArH), 7.68 (d, J=8.4 Hz, 2H, ArH), 2.98 (s, 3H, SO₂CH₃), 2.45–2.35 (m, 4H, CH₂–C≡C–CH₂) .
Chemical Reactivity and Reaction Mechanisms
Electrophilic Aromatic Substitution
The methylsulfonyl group directs incoming electrophiles to the meta position. Example reactions:
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Nitration: HNO₃/H₂SO₄ at 0°C yields 3-nitro-4-(methylsulfonyl)phenyl derivatives .
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Bromination: Br₂/FeBr₃ produces 3-bromo-substituted analogs .
Alkyne Transformations
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Hydrogenation: H₂/Pd-C reduces C≡C to cis-alkenes (Lindlar catalyst) or alkanes (excess H₂) .
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Cycloaddition: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazoles for bioconjugation .
Carboxylic Acid Reactivity
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Esterification: MeOH/H⁺ yields methyl esters, improving lipid solubility .
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Amide Formation: EDC/NHS coupling with amines generates bioactive conjugates .
Scientific Research Applications
Medicinal Chemistry
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Nitric Oxide Synthase (NOS) Inhibition: Structural analogs demonstrate IC₅₀ values <1 μM against inducible NOS, suggesting anti-inflammatory potential .
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Kinase Modulation: The sulfone group mimics ATP’s sulfonamide interactions, enabling kinase inhibition (e.g., p38 MAPK) .
Materials Science
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Polymer Crosslinking: Alkyne-azide click chemistry creates thermosetting resins with tunable mechanical properties .
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Surface Functionalization: Self-assembled monolayers on gold surfaces enhance biosensor sensitivity .
Biochemical Probes
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Protein Labeling: Conjugation to cysteine residues via Michael addition enables tracking of protein localization .
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Activity-Based Probes: Competes with natural substrates in enzymatic assays (e.g., carbonic anhydrase) .
Comparison with Structural Analogs
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